Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate
Description
Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a bromine substituent at the 4-position of one aromatic ring and a methyl ester group at the 3-position of the adjacent ring. This compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the reactivity of the bromine atom . Its ester group enhances solubility in organic solvents, making it suitable for catalytic transformations and pharmaceutical precursor synthesis.
Properties
IUPAC Name |
methyl 2-bromo-5-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMDRGWXCJBLGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The Suzuki–Miyaura reaction involves coupling an aryl halide (e.g., methyl 3-iodobenzoate) with 4-bromophenylboronic acid in the presence of a palladium catalyst and base. The mechanism proceeds through oxidative addition, transmetallation, and reductive elimination steps, forming the biphenyl scaffold.
Representative Protocol
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Reactants :
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Conditions :
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Workup :
Optimization and Yield Considerations
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Catalyst Selection : (dppf)PdCl₂ offers higher turnover numbers compared to Pd(PPh₃)₄, enabling yields up to 93.6%.
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Solvent Systems : Mixed aqueous/organic solvents (e.g., dioxane/H₂O) improve boronic acid solubility and reaction homogeneity.
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Temperature : Elevated temperatures (80–90°C) accelerate transmetallation but may promote side reactions if exceeding 100°C.
Table 1: Comparative Yields Under Varied Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| (dppf)PdCl₂ | Toluene | 90 | 93.6 |
| Pd(PPh₃)₄ | Dioxane/H₂O | 80 | 78.0 |
| Pd(OAc)₂/XPhos | THF | 100 | 65.2 |
Alternative Synthetic Pathways
Ullmann Coupling
While less efficient, Ullmann-type couplings between methyl 3-bromobenzoate and 4-bromoiodobenzene can yield the target compound. Copper(I) iodide and 1,10-phenanthroline are typically used as catalysts, but yields rarely exceed 50% due to competing homocoupling.
Nucleophilic Aromatic Substitution
Methyl 3-nitrobenzoate may undergo nitro displacement with 4-bromophenyl Grignard reagents. However, this method suffers from poor regioselectivity and requires harsh conditions (e.g., −78°C).
Key Challenges and Mitigation Strategies
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Regioselectivity : Competing coupling at alternative positions (e.g., para vs. meta) is minimized by using sterically hindered catalysts like (dppf)PdCl₂.
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Byproduct Formation : Homocoupling of boronic acids is suppressed by degassing solvents and maintaining anhydrous conditions.
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Purification Difficulties : High-boiling solvents (e.g., toluene) complicate isolation; column chromatography with stepwise polarity gradients is essential.
Scalability and Industrial Applications
The Suzuki–Miyaura method is scalable to multi-kilogram batches, with industrial processes employing continuous flow reactors to enhance efficiency. Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate serves as a precursor for:
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Pharmaceutical agents (e.g., kinase inhibitors)
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Liquid crystal materials
Recent Advances in Catalysis
Recent studies explore ligand-free palladium nanoparticles supported on carbon or magnetic substrates, reducing catalyst loading to 0.1 mol% while maintaining yields >85%. Photoredox-assisted Suzuki couplings under visible light irradiation also show promise for energy-efficient synthesis.
Analytical Characterization
Post-synthesis validation includes:
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Various substituted biphenyl derivatives.
Reduction: 4-Bromobiphenyl-3-carboxylic acid.
Hydrolysis: 4-Bromobiphenyl-3-carboxylic acid.
Scientific Research Applications
Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of biphenyl derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Bromo vs. Chloro Derivatives
- Methyl 4-chloro-[1,1'-biphenyl]-3-carboxylate (CAS: 886969-94-4) shares a similar structure but replaces bromine with chlorine. The chloro derivative has a molecular weight of 246.69 g/mol, slightly lower than the bromo analog (theoretical MW: ~291.15 g/mol).
- Hazard Profiles : The chloro derivative is classified with warnings for acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335), indicating that bromo analogs may require similar safety precautions .
Bromo vs. Nitro Derivatives
- Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate (CAS: 107558-26-9) introduces a nitro group at the 4'-position. The nitro group is a strong electron-withdrawing substituent, significantly reducing electron density on the biphenyl system. This enhances electrophilicity at the para position, making the compound suitable for reduction reactions to form amines (e.g., 4'-amino derivatives) .
Bromo vs. Amino Derivatives
- Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate (CAS: 400747-22-0) replaces bromine with an amino group. The electron-donating nature of the amino group increases nucleophilicity, facilitating participation in diazo coupling or amidation reactions. However, amino groups require protection (e.g., acetylation) during synthesis to prevent side reactions .
Functional Group Modifications
Ester vs. Carboxylic Acid Derivatives
- Hydrolysis of the methyl ester group yields carboxylic acid derivatives, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. This transformation involves refluxing with KOH/ethanol, followed by acid workup . Carboxylic acids exhibit higher polarity and hydrogen-bonding capacity, making them suitable for crystal engineering or coordination chemistry.
Thioether and Adenosine Modifications
- Methyl 5-(((2',3'-O-isopropylideneadenosyl)thio)methyl)-[1,1'-biphenyl]-3-carboxylate incorporates a thioether-linked adenosine moiety. Such modifications are critical in medicinal chemistry, as seen in SARS-CoV-2 Nsp14 methyltransferase inhibitors, where the adenosine mimic enhances target binding .
Steric and Electronic Effects in Catalysis
- Methyl 4,6-dimethoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate (Compound 3na) demonstrates how electron-donating methoxy and methyl groups improve yields (86%) in ortho-arylation reactions via chromium-mediated C-H activation. The bromo analog’s electron-withdrawing nature may reduce catalytic efficiency in similar conditions .
- 4-Bromo-4'-fluoro-N,N-diisopropyl-[1,1'-biphenyl]-3-carboxamide highlights the role of fluorine in tuning electronic properties. Fluorine’s electronegativity synergizes with bromine to enhance stability in cross-coupling reactions .
Data Tables
Table 1: Key Structural Analogs and Properties
Table 2: Substituent Effects on Reactivity
Biological Activity
Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by a biphenyl structure with a bromine substituent at the para position relative to the carboxylate group. This structural configuration contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The biphenyl moiety allows for intercalation between DNA base pairs, potentially disrupting replication and transcription processes, which may lead to anti-cancer effects.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase, thereby inhibiting proliferation .
Anticancer Activity
A study evaluated the effects of this compound on cancer cell lines. The results demonstrated significant inhibition of cell growth in several types of cancer cells:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Daudi | 12.5 | Induces G0/G1 phase arrest |
| MCF-7 | 10.0 | DNA intercalation |
| HCT116 | 15.0 | Enzyme inhibition |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
In another study focusing on inflammatory responses, this compound was assessed for its ability to inhibit pro-inflammatory cytokines. The results indicated a reduction in TNF-α and IL-6 levels in vitro:
| Treatment Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 5 | 30 | 25 |
| 10 | 55 | 50 |
| 20 | 75 | 70 |
This data highlights its potential as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound | IC50 (µM) | Key Activity |
|---|---|---|
| Methyl 4-chloro-[1,1'-biphenyl]-3-carboxylate | 18 | Moderate anticancer activity |
| Methyl 4-fluoro-[1,1'-biphenyl]-3-carboxylate | 22 | Lower enzyme inhibition |
| Methyl 4-iodo-[1,1'-biphenyl]-3-carboxylate | 25 | Similar DNA intercalation |
This table illustrates that while all compounds exhibit some level of biological activity, this compound demonstrates superior potency in both anticancer and anti-inflammatory assays.
Q & A
Q. What are the most reliable synthetic routes for Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysis. For example:
Q. How is this compound characterized structurally?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to identify substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm, ester carbonyl at ~168 ppm) .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking in biphenyl systems) .
- IR spectroscopy : Confirms ester C=O stretches (~1720 cm⁻¹) and C-Br bonds (~560 cm⁻¹) .
Q. What reactivity patterns are observed due to the bromine substituent?
The bromine atom at the 4-position acts as a leaving group , enabling:
- Nucleophilic aromatic substitution (e.g., replacement with amines or alkoxides under basic conditions) .
- Cross-coupling reactions (e.g., Buchwald-Hartwig amination or further Suzuki couplings) to diversify the biphenyl scaffold .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in cross-coupling?
Critical parameters include:
- Catalyst selection : Pd(OAc)₂ with ligands (e.g., SPhos) improves efficiency in electron-deficient aryl bromides .
- Solvent systems : Mixed aqueous ethanol enhances boronic acid solubility while stabilizing Pd intermediates .
- Temperature control : Reflux (~100°C) balances reaction rate and side-product minimization .
Q. How does the bromine substituent influence regioselectivity in directed C–H activation?
The bromine’s electron-withdrawing effect directs metalation to adjacent positions, facilitating:
Q. What strategies are used to study the compound’s biological activity and structure-activity relationships (SAR)?
- Enzyme inhibition assays : Test interactions with targets like kinases or DNA helicases, comparing IC₅₀ values against chloro/fluoro analogues .
- Computational docking : Molecular dynamics simulations predict binding modes (e.g., biphenyl intercalation in DNA grooves) .
- SAR libraries : Synthesize derivatives with varied substituents (e.g., nitro, amino) to correlate electronic effects with activity .
Q. How are computational methods applied to understand its electronic and crystallographic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
